molecular formula C6H6ClFN2O2 B2627556 2-Fluoro-3-(1H-imidazol-4-yl)acrylic acid hydrochloride CAS No. 2220111-47-5

2-Fluoro-3-(1H-imidazol-4-yl)acrylic acid hydrochloride

Cat. No.: B2627556
CAS No.: 2220111-47-5
M. Wt: 192.57
InChI Key: JSDSTOXHVSIXSO-QYUSEIPKSA-N
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Description

2-Fluoro-3-(1H-imidazol-4-yl)acrylic acid hydrochloride is a synthetic organic compound that features a fluorine atom, an imidazole ring, and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(1H-imidazol-4-yl)acrylic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(1H-imidazol-4-yl)acrylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

2-Fluoro-3-(1H-imidazol-4-yl)acrylic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(1H-imidazol-4-yl)acrylic acid hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function.

    Pathways Involved: The compound may affect signaling pathways related to cell growth, apoptosis, or immune response, depending on its specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-(1H-imidazol-4-yl)propionic acid
  • 2-Fluoro-3-(1H-imidazol-4-yl)butyric acid
  • 2-Fluoro-3-(1H-imidazol-4-yl)valeric acid

Uniqueness

2-Fluoro-3-(1H-imidazol-4-yl)acrylic acid hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-fluorinated analogs. The acrylic acid moiety also provides additional sites for chemical modification, making it a versatile compound for various applications.

Properties

IUPAC Name

(Z)-2-fluoro-3-(1H-imidazol-5-yl)prop-2-enoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O2.ClH/c7-5(6(10)11)1-4-2-8-3-9-4;/h1-3H,(H,8,9)(H,10,11);1H/b5-1-;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDSTOXHVSIXSO-QYUSEIPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)C=C(C(=O)O)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)/C=C(/C(=O)O)\F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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